rac-(1R,5S)-3-azabicyclo[3.2.1]octane
Description
rac-(1R,5S)-3-azabicyclo[3.2.1]octane: is a bicyclic organic compound that features a nitrogen atom within its structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2/t6-,7+ |
InChI Key |
CJQNJRRDTPULTL-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CNC2 |
Canonical SMILES |
C1CC2CC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing rac-(1R,5S)-3-azabicyclo[3.2.1]octane involves the reductive amination of a suitable bicyclic ketone with an amine source. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Cyclization Reactions: Another approach involves the cyclization of a linear precursor containing the necessary functional groups. This can be achieved through intramolecular nucleophilic substitution reactions, often catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1R,5S)-3-azabicyclo[3.2.1]octane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
Rac-(1R,5S)-3-azabicyclo[3.2.1]octane has been studied for its potential as a pharmacological agent due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities, including effects on the central nervous system.
Case Study: N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors
Recent research has identified derivatives of azabicyclo[3.2.1]octane as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses. For instance, a novel compound derived from this scaffold demonstrated an IC50 value of 0.042 μM, indicating strong inhibitory activity and selectivity towards NAAA, which could have implications for treating inflammatory conditions .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| ARN19689 | 0.042 | Non-covalent inhibition of NAAA |
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including oxidation and reduction reactions.
Reactions:
- Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate.
- Reduction : Produces amine derivatives with reducing agents such as lithium aluminum hydride.
- Substitution : Facilitates introduction of functional groups through nucleophilic substitution .
Neuroscience Research
Due to its interaction with neurotransmitter systems, this compound is being explored for its neuromodulatory properties.
Biological Activity:
Mechanism of Action
The mechanism by which rac-(1R,5S)-3-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s bicyclic structure allows for unique spatial arrangements that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
- rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride
Uniqueness: rac-(1R,5S)-3-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound rac-(1R,5S)-3-azabicyclo[3.2.1]octane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features allow for interactions with various biological targets, making it a candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula : CHN
Molecular Weight : 111.16 g/mol
Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom at the bridgehead position, which is crucial for its biological interactions.
The mechanism of action of this compound involves its ability to interact with specific molecular targets such as receptors and enzymes. The nitrogen atom in the bicyclic structure facilitates these interactions, potentially modulating enzyme activity and influencing signaling pathways within biological systems.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibitors of NAAA can prolong the effects of endogenous anti-inflammatory compounds .
- Receptor Modulation : It has shown potential in modulating neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Case Studies
- NAAA Inhibition Study : A study identified a derivative of this compound that inhibited NAAA with an IC value of 0.042 μM, demonstrating significant anti-inflammatory potential .
- CYP450 Interaction : Preliminary assays indicated that derivatives of this compound exhibited weak inhibition of CYP450 enzymes, suggesting a favorable safety profile for drug development applications .
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| NAAA Inhibition | IC = 0.042 μM | |
| CYP450 Inhibition | Weak inhibition noted | |
| Receptor Interaction | Modulation of neurotransmitter receptors |
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions including reduction and substitution processes which can yield various derivatives with altered biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
